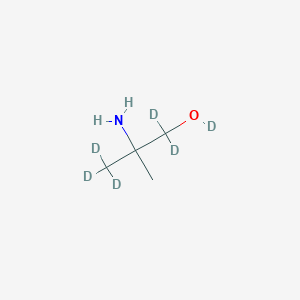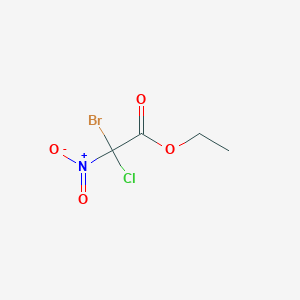
Ethylbromochloronitroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylbromochloronitroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of bromine, chlorine, and nitro groups attached to an ethyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylbromochloronitroacetate can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of ethyl acetate. The general synthetic route involves the following steps:
Bromination: Ethyl acetate is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.
Nitration: Finally, the chlorinated product is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
- Continuous feeding of reactants into the reactor.
- Maintaining optimal temperature and pressure conditions.
- Efficient separation and purification of the final product using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethylbromochloronitroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Substitution: Formation of ethyliodochloronitroacetate or ethylbromoiodonitroacetate.
Reduction: Formation of ethylbromochloroaminoacetate.
Hydrolysis: Formation of bromochloronitroacetic acid and ethanol.
Scientific Research Applications
Ethylbromochloronitroacetate has several applications in scientific research, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethylbromochloronitroacetate involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and nitro groups can participate in electrophilic and nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect the structure and function of biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Ethylbromochloronitroacetate can be compared with other similar compounds such as:
Ethylbromoacetate: Lacks the chlorine and nitro groups, making it less reactive in certain chemical reactions.
Ethylchloronitroacetate: Lacks the bromine group, resulting in different reactivity and applications.
The presence of all three functional groups (bromine, chlorine, and nitro) in this compound makes it unique and versatile for various applications in scientific research and industry.
Properties
Molecular Formula |
C4H5BrClNO4 |
|---|---|
Molecular Weight |
246.44 g/mol |
IUPAC Name |
ethyl 2-bromo-2-chloro-2-nitroacetate |
InChI |
InChI=1S/C4H5BrClNO4/c1-2-11-3(8)4(5,6)7(9)10/h2H2,1H3 |
InChI Key |
ZRWYLJCSVZVTHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C([N+](=O)[O-])(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


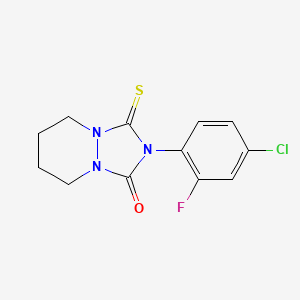
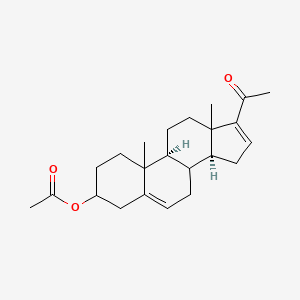
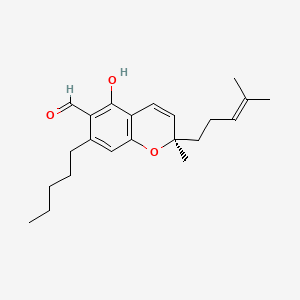
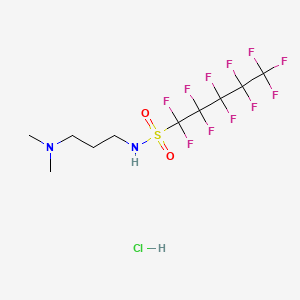
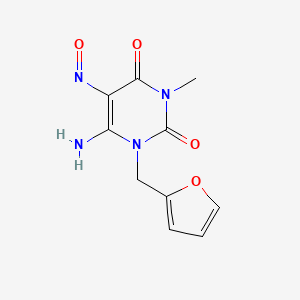
![TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl](/img/structure/B13411029.png)
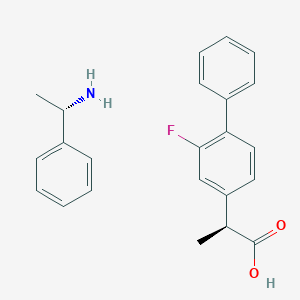

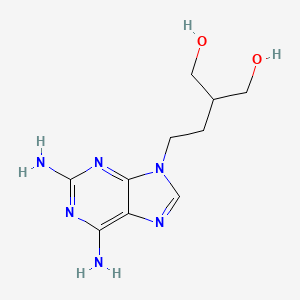

![2-Naphthalenesulfonic acid, 7-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-4-hydroxy-, monosodium salt](/img/structure/B13411061.png)


